REACTION_CXSMILES
|
C(OC[O:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)C.Cl>CO>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2[N:8]=[CH:7][C:6]([OH:5])=[CH:11][N:10]=2)=[CH:17][CH:16]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
53 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 53° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting cooled solution
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×80 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in pentane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |